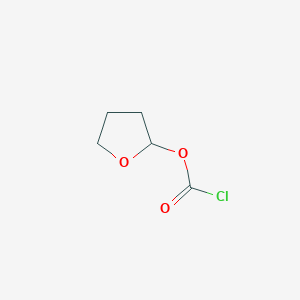
4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester is a heterocyclic compound that contains a thiazole ring substituted with chlorine atoms at positions 3 and 5, and a carboxylate ester group at position 4. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester typically involves the reaction of 3,5-dichloro-1,2-thiazole with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in the development of new therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The biological activity of 4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester is attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their function and leading to antimicrobial or anticancer effects. The exact molecular pathways involved may vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
- 2,4-Disubstituted thiazoles
- Bisthiazole derivatives
Uniqueness
4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 3 and 5 enhances its reactivity and potential for further functionalization .
Propriétés
Numéro CAS |
3889-60-9 |
|---|---|
Formule moléculaire |
C5H3Cl2NO2S |
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
methyl 3,5-dichloro-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C5H3Cl2NO2S/c1-10-5(9)2-3(6)8-11-4(2)7/h1H3 |
Clé InChI |
OHMQCUWHTPCGQL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SN=C1Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B8341344.png)



![2-Amino-2-(4-azatricyclo[2.2.1.02,6]hept-1-yl)acetonitrile](/img/structure/B8341382.png)
![(S)-tert-Butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8341385.png)

![3-Amino-2-chloro-4-[(2,6-difluorobenzyl)amino]pyridine](/img/structure/B8341396.png)
![1-(3-(Quinolin-6-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethanone](/img/structure/B8341410.png)



![(E)-5-chloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8341444.png)
